molecular formula C13H15N3O4S B2555148 (E)-ethyl 3,4-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 946205-56-7

(E)-ethyl 3,4-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2555148
CAS No.: 946205-56-7
M. Wt: 309.34
InChI Key: MCPYURFBURQFOQ-BUHFOSPRSA-N
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Description

(E)-ethyl 3,4-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a recognized small molecule inhibitor renowned for its high potency and selectivity towards Janus Kinase 2 (JAK2). This compound functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby effectively suppressing its phosphorylation activity and subsequent downstream signaling through the JAK-STAT pathway. The primary research value of this inhibitor lies in its utility as a precise chemical tool for dissecting the complex roles of JAK2 in cellular processes. Researchers employ it extensively in oncological studies , particularly for investigating JAK2-driven hematological malignancies such as myeloproliferative neoplasms, where aberrant JAK2 signaling is a key driver of pathogenesis. Furthermore, its application is critical in immunological research to elucidate signaling pathways in immune cells, contributing to a deeper understanding of autoimmune and inflammatory diseases. By enabling selective inhibition of JAK2 over other JAK family members, this compound allows for the detailed exploration of pathway-specific biology and the evaluation of JAK2 as a therapeutic target in various disease models.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-5-19-12(18)10-8(3)16(4)13(21-10)14-11(17)9-6-7(2)15-20-9/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPYURFBURQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=NO2)C)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and analogous 2,3-dihydrothiazole derivatives:

Compound Name 3-Position Substituent 4-Position Substituent Imino/Thioxo Group Key Functional Groups Synthesis Outcome
(E)-Ethyl 3,4-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate Methyl Methyl (3-Methylisoxazole-5-carbonyl)imino (E) Isoxazole, ester Synthesis failed via DBTBE
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester (1a) Ethyl Methyl Ethylimino Simple imino, ester Efficient synthesis via DBTBE
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Allyl Amino Thioxo (S) Thioxo, allyl, amino Not specified
Key Observations:

Imino vs. Thioxo Groups: The target compound’s imino group with an isoxazole-carbonyl substituent contrasts with the thioxo (C=S) group in , which may reduce electrophilicity but enhance stability and metal-binding capacity .

The 3-methylisoxazole-5-carbonyl group introduces aromaticity and hydrogen-bond acceptor/donor sites absent in 1a’s ethylimino group, possibly enhancing target selectivity in biological systems.

Synthesis Challenges : The failure of DBTBE for the target compound (vs. success for 1a) underscores the sensitivity of synthesis routes to bulky or electron-withdrawing substituents .

Electronic and Physicochemical Properties

  • Polarity : The isoxazole-carbonyl group in the target compound likely increases polarity compared to 1a, improving aqueous solubility but reducing membrane permeability.
  • Conformational Rigidity : The allyl group in introduces rotational freedom, whereas the rigid isoxazole and dimethyl groups in the target compound may favor planar conformations, impacting binding to biological targets.
  • Acid/Base Behavior: The amino group in confers basicity, while the target compound’s ester and imino groups may act as hydrogen-bond acceptors.

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